

A Comparative Analysis of ROCK Inhibitors for Ophthalmic Research

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Compound of Interest

Compound Name: *H-0104 dihydrochloride*

Cat. No.: *B1672574*

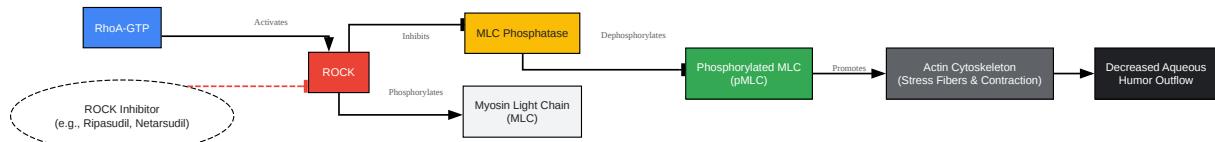
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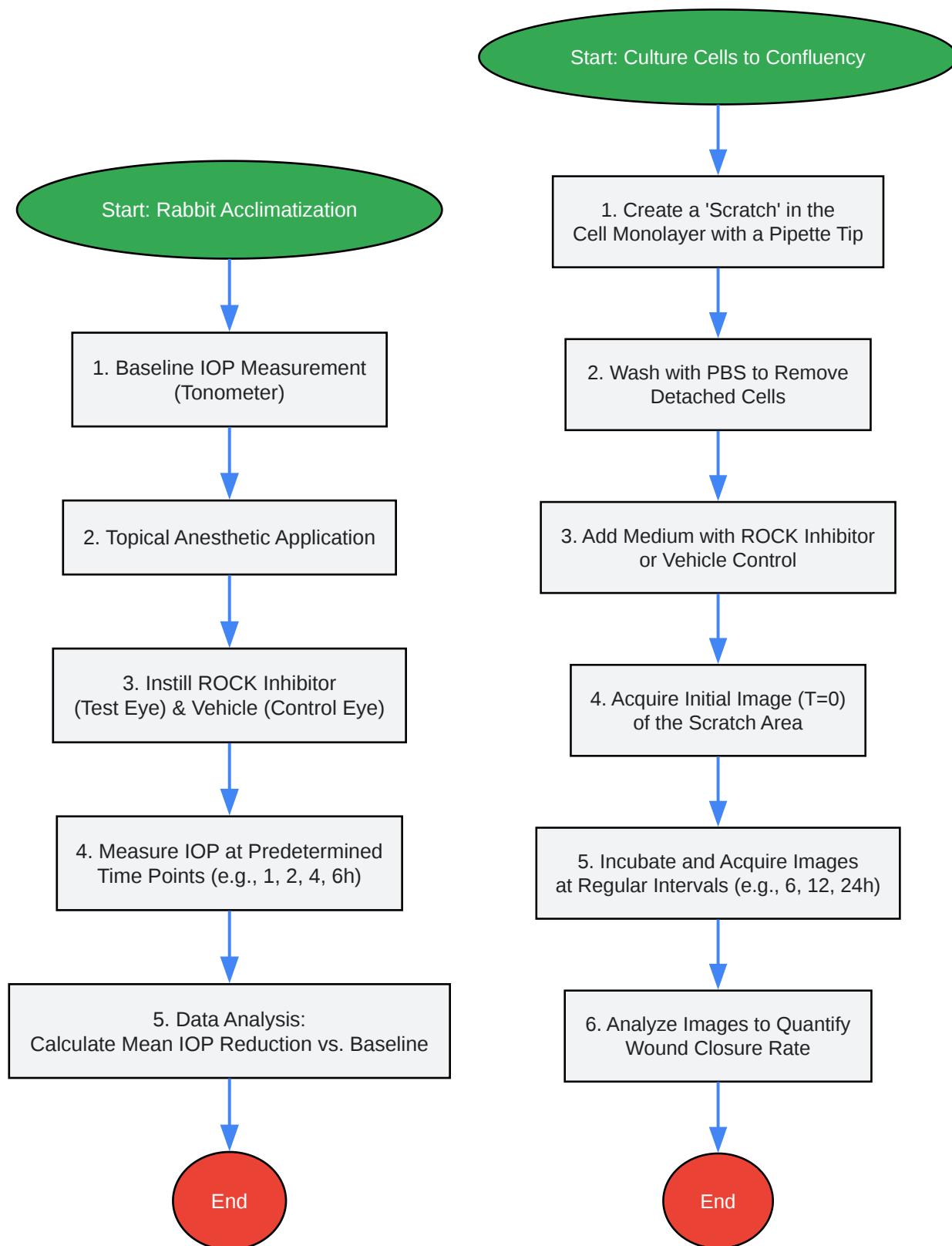
For Researchers, Scientists, and Drug Development Professionals

The advent of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has marked a significant advancement in ophthalmic research and therapy, particularly in the management of glaucoma and corneal endothelial diseases. These small-molecule inhibitors target the ROCK signaling pathway, a crucial regulator of cell shape, adhesion, and motility, offering novel therapeutic avenues. This guide provides a comparative analysis of prominent ROCK inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting the appropriate compound for their specific studies.

Mechanism of Action: The ROCK Signaling Pathway

ROCK inhibitors exert their effects by modulating the actin cytoskeleton. In the trabecular meshwork (TM), the primary site of aqueous humor outflow, ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), resulting in actin stress fiber formation and increased cell contractility. This heightened contractility of TM cells increases outflow resistance, leading to elevated intraocular pressure (IOP), a major risk factor for glaucoma. By inhibiting ROCK, these drugs promote the relaxation of TM cells, thereby increasing aqueous humor outflow and lowering IOP.^[1] In corneal endothelial cells, ROCK inhibitors have been shown to promote proliferation, enhance adhesion, and suppress apoptosis, aiding in corneal wound healing and the treatment of endothelial dystrophies.^[2]



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References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
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